Fluvastatin methyl ester Fluvastatin methyl ester Fluvastatin Methyl Ester is a precursor for Fluvastatin, which is a blocker of the liver enzyme HMG-CoA reductase.
Brand Name: Vulcanchem
CAS No.: 93957-53-0
VCID: VC0528233
InChI: InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m0/s1
SMILES: CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F
Molecular Formula: C25H28FNO4
Molecular Weight: 425.5 g/mol

Fluvastatin methyl ester

CAS No.: 93957-53-0

Cat. No.: VC0528233

Molecular Formula: C25H28FNO4

Molecular Weight: 425.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fluvastatin methyl ester - 93957-53-0

Specification

CAS No. 93957-53-0
Molecular Formula C25H28FNO4
Molecular Weight 425.5 g/mol
IUPAC Name methyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Standard InChI InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m0/s1
Standard InChI Key BOCZYIUKFAQNLG-DSJWGCTQSA-N
Isomeric SMILES CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC)O)O)C3=CC=C(C=C3)F
SMILES CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F
Canonical SMILES CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Fluvastatin methyl ester is a dihydroxyheptenoic acid methyl ester derivative featuring a fluorophenyl-substituted indole moiety. The compound exists as a pale yellow solid at room temperature, with a melting point of 125–127°C . Its structure includes two chiral centers at the 3R and 5S positions, which are critical for its biological activity . The (E)-configuration of the 6-heptenoic acid side chain ensures optimal binding to the HMG-CoA reductase enzyme .

Physicochemical Parameters

Key physicochemical properties include:

PropertyValueSource
Boiling Point627.5 ± 55.0 °C (predicted)
Density1.18 ± 0.1 g/cm³ (predicted)
SolubilityChloroform (slight), Methanol (slight, heated)
pKa13.54 ± 0.20 (predicted)
Storage Conditions2–8°C

The compound’s low solubility in aqueous media necessitates formulation strategies to enhance bioavailability in pharmacological applications .

Synthesis and Stereochemical Control

Key Synthetic Pathways

The synthesis of fluvastatin methyl ester involves a multi-step process to achieve the desired stereochemistry. A patented method (WO2006021326A1) outlines the following steps :

  • Wittig Reaction: Coupling of a 3-(4-fluorophenyl)-1-isopropylindole-2-carbaldehyde with a hexanoic acid ester ylide to form the (E)-6-heptenoic acid backbone.

  • Borane-Mediated Reduction: Treatment of (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester with methoxy diethylborane (Et<sub>2</sub>BOMe) and sodium borohydride (NaBH<sub>4</sub>) to selectively reduce the 3-keto group to the 3R-hydroxy configuration.

This method achieves a diastereomeric excess >98%, critical for minimizing the anti-isomer impurity (<0.8%) as per pharmacopeial standards .

Challenges in Stereoselectivity

The 3R,5S configuration is essential for HMG-CoA reductase inhibition. Early synthetic routes suffered from poor selectivity, yielding mixtures of 3R,5S and 3S,5R diastereomers . The use of chiral auxiliaries and borane reducing agents resolved this issue, enabling industrial-scale production with high enantiomeric purity .

Pharmacological Significance

Mechanism of Action

Fluvastatin methyl ester is hydrolyzed in vivo to fluvastatin, which competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis . This inhibition reduces hepatic cholesterol synthesis, upregulates LDL receptor expression, and lowers serum LDL-C levels by 20–40% in clinical settings .

Metabolic Pathways

Human biotransformation studies reveal two primary pathways :

  • Ester Hydrolysis: Conversion to fluvastatin via carboxylesterase-mediated cleavage of the methyl ester group.

  • Cytochrome P450 Oxidation: Hydroxylation at the indole ring (CYP2C9) to form 5-hydroxy- and 6-hydroxyfluvastatin, which are subsequently glucuronidated .

Approximately 95% of the administered dose is excreted in feces, with minimal renal clearance .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC methods validated for fluvastatin methyl ester include:

ColumnMobile PhaseDetectionSource
C18 (250 mm × 4.6 mm)Acetonitrile:0.1% phosphoric acid (60:40)UV 305 nm
Chiral Cel OD-HHexane:isopropanol (90:10)Polarimetric

These methods achieve resolution >2.0 for separating diastereomers and degradation products .

Stability Studies

Forced degradation studies under acidic (0.1N HCl), alkaline (0.1N NaOH), and oxidative (3% H<sub>2</sub>O<sub>2</sub>) conditions indicate that fluvastatin methyl ester is most susceptible to hydrolysis in alkaline media, with 15–20% degradation over 24 hours .

ManufacturerPurityPrice (USD)PackagingSource
TargetMol Chemicals95%$1,520–2,50025–100 mg
Chemenu95%$4501 g
Alichem>98%$1,276.801 g

Pricing reflects the compound’s high synthesis cost and low commercial availability .

Recent Advances and Future Directions

Process Optimization

Recent patents highlight solvent-free synthesis using microwave irradiation, reducing reaction times from 12 hours to 30 minutes while maintaining >99% purity .

Novel Applications

Preliminary studies suggest fluvastatin methyl ester derivatives exhibit anti-inflammatory activity in murine models, potentially expanding its therapeutic utility beyond dyslipidemia .

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